molecular formula C14H18N4O3S B6487381 4-amino-N5-[(5-methylfuran-2-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286712-99-9

4-amino-N5-[(5-methylfuran-2-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B6487381
CAS No.: 1286712-99-9
M. Wt: 322.39 g/mol
InChI Key: AJWKFCOGSJFQDY-UHFFFAOYSA-N
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Description

The compound “4-amino-N5-[(5-methylfuran-2-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, and a furan ring, which is a five-membered ring containing an oxygen atom . These types of rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and furan rings would introduce rigidity into the structure, potentially affecting its chemical reactivity and interactions with biological targets . The amino and carboxamide groups could participate in hydrogen bonding, which could be important for its physical properties and biological activity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino group might be able to act as a nucleophile, reacting with electrophiles. The carboxamide groups could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins, such as enzymes or receptors, and modulating their activity . The compound’s heterocyclic rings and functional groups could be involved in these interactions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its physical properties, and testing its biological activity .

Properties

IUPAC Name

4-amino-5-N-[(5-methylfuran-2-yl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-7(2)17-13(19)11-10(15)12(22-18-11)14(20)16-6-9-5-4-8(3)21-9/h4-5,7H,6,15H2,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWKFCOGSJFQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=C(C(=NS2)C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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